6-(4-Heptyloxyphenyl)-6-oxohexanoic acid
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Overview
Description
6-(4-Heptyloxyphenyl)-6-oxohexanoic acid is an organic compound characterized by a heptyloxy group attached to a phenyl ring, which is further connected to a hexanoic acid chain with a ketone group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Heptyloxyphenyl)-6-oxohexanoic acid typically involves the following steps:
Formation of the Heptyloxyphenyl Intermediate: The initial step involves the etherification of phenol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-heptyloxyphenol.
Friedel-Crafts Acylation: The 4-heptyloxyphenol undergoes Friedel-Crafts acylation with hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(4-Heptyloxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 6-(4-heptyloxyphenyl)-hexanoic acid.
Reduction: Formation of 6-(4-heptyloxyphenyl)-6-hydroxyhexanoic acid.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Scientific Research Applications
6-(4-Heptyloxyphenyl)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(4-Heptyloxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyloxy group enhances its lipophilicity, facilitating its passage through biological membranes. The ketone and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(Heptyloxy)phenyl isocyanate: Shares the heptyloxyphenyl moiety but differs in functional groups.
5-(4-Heptyloxyphenyl)-5-oxovaleric acid: Similar structure with a shorter carbon chain.
Uniqueness
6-(4-Heptyloxyphenyl)-6-oxohexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its longer carbon chain compared to similar compounds may influence its physical properties and interactions in various environments.
Properties
IUPAC Name |
6-(4-heptoxyphenyl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-8-15-23-17-13-11-16(12-14-17)18(20)9-6-7-10-19(21)22/h11-14H,2-10,15H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPLZZJJCCCLNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645457 |
Source
|
Record name | 6-[4-(Heptyloxy)phenyl]-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-21-7 |
Source
|
Record name | 4-(Heptyloxy)-ε-oxobenzenehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[4-(Heptyloxy)phenyl]-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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